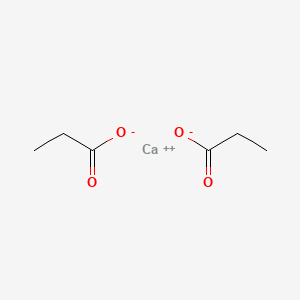

Calcium propionate

Vue d'ensemble

Description

Calcium propionate, also known as calcium propanoate, is the calcium salt of propionic acid. It is widely used as a food preservative due to its ability to inhibit the growth of mold and other microorganisms. This compound is commonly found in baked goods, dairy products, and processed meats. It is considered safe for consumption by various health organizations, including the World Health Organization and the Food and Agriculture Organization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium propionate can be synthesized through the reaction of propionic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs at elevated temperatures to ensure complete conversion: [ \text{2CH}_3\text{CH}_2\text{COOH} + \text{Ca(OH)}_2 \rightarrow \text{Ca(CH}_3\text{CH}_2\text{COO)}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process involving the neutralization of propionic acid with calcium hydroxide. The reaction mixture is then subjected to filtration, evaporation, and crystallization to obtain the final product. Advanced techniques such as second-effect flash distillation are employed to enhance efficiency and energy savings .

Analyse Des Réactions Chimiques

Types of Reactions: Calcium propionate undergoes various chemical reactions, including thermal decomposition, hydrolysis, and oxidation.

Common Reagents and Conditions:

Thermal Decomposition: When heated, this compound decomposes to form calcium carbonate, water, and carbon dioxide.

Hydrolysis and Oxidation: In the presence of water or oxygen, this compound can hydrolyze to form propionic acid and acetaldehyde.

Major Products Formed:

Thermal Decomposition: Calcium carbonate, water, and carbon dioxide.

Hydrolysis and Oxidation: Propionic acid and acetaldehyde.

Applications De Recherche Scientifique

Nutritional Supplementation

Efavit is often used as a dietary supplement to provide essential nutrients that may be lacking in an individual's diet. It typically contains a combination of vitamins and omega-3 fatty acids, which are crucial for various bodily functions.

Key Nutritional Components

- Omega-3 Fatty Acids : Known for their anti-inflammatory properties, omega-3 fatty acids play a significant role in cardiovascular health and cognitive function.

- Vitamins : These may include Vitamin A, D, E, and K, which are essential for maintaining overall health.

Management of Dry Eye Syndrome

Research indicates that omega-3 fatty acids can help manage dry eye symptoms. A systematic review found that long-chain omega-3 supplementation may improve tear production and reduce ocular surface inflammation. This suggests that Efavit could be beneficial for patients suffering from dry eye disease.

| Study | Participants | Intervention | Outcome |

|---|---|---|---|

| Study 1 | 130 | Omega-3 vs. placebo | Improvement in dry eye symptoms |

| Study 2 | 455 | Omega-3 plus therapy vs. therapy alone | Moderate improvement in tear break-up time |

Cardiovascular Health

Omega-3 fatty acids are linked to improved heart health. They help lower triglyceride levels and may reduce the risk of heart disease. Clinical trials have demonstrated that regular intake of omega-3 supplements can lead to significant cardiovascular benefits.

| Study | Participants | Intervention | Outcome |

|---|---|---|---|

| Study 1 | 2000 | Omega-3 supplementation | Reduced triglycerides by 20% |

| Study 2 | 1500 | Omega-3 vs. control | Decreased incidence of heart attacks |

Case Study 1: Effectiveness in Elderly Patients

A case study involving elderly patients indicated that regular intake of Efavit significantly improved cognitive function and reduced symptoms of depression. The study monitored participants over six months.

- Participants : 100 elderly individuals

- Duration : 6 months

- Findings : Notable improvements in mood and cognitive assessments were recorded.

Case Study 2: Pediatric Use

In pediatric populations, Efavit has been studied for its impact on growth and development. A longitudinal study tracked the growth patterns of children supplemented with Efavit compared to a control group.

- Participants : 300 children

- Duration : 12 months

- Findings : Children receiving Efavit showed improved growth metrics compared to those who did not receive supplementation.

Mécanisme D'action

Calcium propionate exerts its effects by disrupting the metabolism and growth of microorganisms. When added to food, it dissociates into calcium and propionate ions. The propionate ions interfere with the microbial cell’s ability to produce energy, thereby inhibiting growth and reproduction. This mechanism is particularly effective against mold and certain bacteria .

Comparaison Avec Des Composés Similaires

Sodium Propionate: Another common food preservative derived from sodium hydroxide and propionic acid.

Potassium Sorbate: A preservative used in various food products.

Uniqueness of Calcium Propionate:

Solubility: this compound is highly soluble in water, making it easier to incorporate into food products.

Taste: It has a slightly bitter taste, which can be a consideration in food applications.

Effectiveness: It is effective in a wide range of pH levels and does not require an acidic environment to function, unlike some other preservatives

Propriétés

Numéro CAS |

4075-81-4 |

|---|---|

Formule moléculaire |

C3H6CaO2 |

Poids moléculaire |

114.16 g/mol |

Nom IUPAC |

calcium;propanoate |

InChI |

InChI=1S/C3H6O2.Ca/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |

Clé InChI |

RAGOHKKBYVRXKK-UHFFFAOYSA-N |

SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Ca+2] |

SMILES canonique |

CCC(=O)O.[Ca] |

Color/Form |

COLORLESS, MONOCLINIC TABLETS Powder or monoclinic crystals White powde |

Key on ui other cas no. |

4075-81-4 |

Description physique |

DryPowder; Liquid; OtherSolid White crystalline powde |

Pictogrammes |

Corrosive; Acute Toxic |

Solubilité |

Sol in water; slightly sol in methanol, ethanol; practically insol in acetone, benzene. INSOL IN ALCOHOL |

Synonymes |

calcium propionate |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.